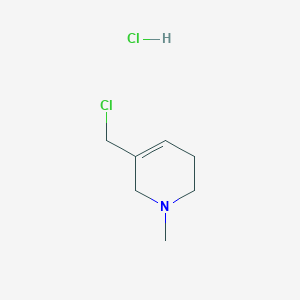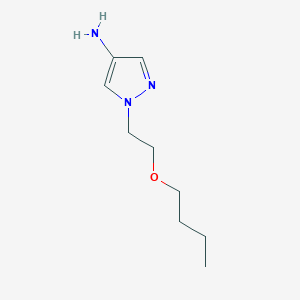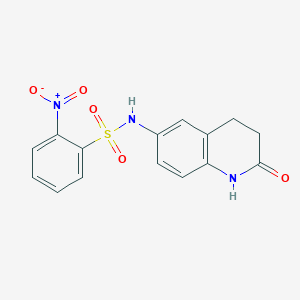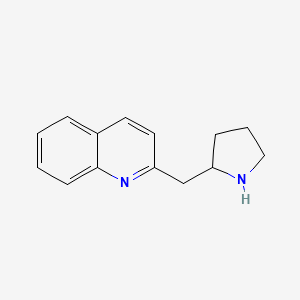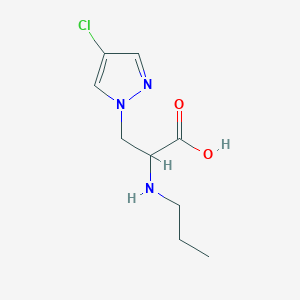
3-(4-Chloro-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid is a chemical compound with the molecular formula C9H14ClN3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a pyrazole ring substituted with a chlorine atom and a propylamino group, making it a versatile molecule for different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone.
Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated pyrazole is reacted with propylamine to introduce the propylamino group.
Carboxylation: Finally, the compound is carboxylated to form the propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chloro-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted pyrazoles.
Aplicaciones Científicas De Investigación
3-(4-Chloro-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(4-Chloro-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Bromo-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid
- 3-(4-Fluoro-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid
- 3-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid
Uniqueness
3-(4-Chloro-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid is unique due to the presence of the chlorine atom on the pyrazole ring, which can influence its reactivity and biological activity. The propylamino group also contributes to its distinct properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H14ClN3O2 |
|---|---|
Peso molecular |
231.68 g/mol |
Nombre IUPAC |
3-(4-chloropyrazol-1-yl)-2-(propylamino)propanoic acid |
InChI |
InChI=1S/C9H14ClN3O2/c1-2-3-11-8(9(14)15)6-13-5-7(10)4-12-13/h4-5,8,11H,2-3,6H2,1H3,(H,14,15) |
Clave InChI |
MKKFQDQXGBTQNI-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(CN1C=C(C=N1)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


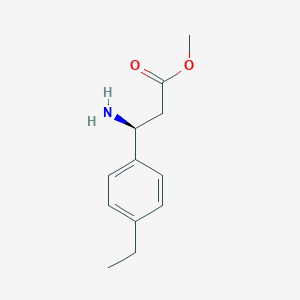
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13623580.png)
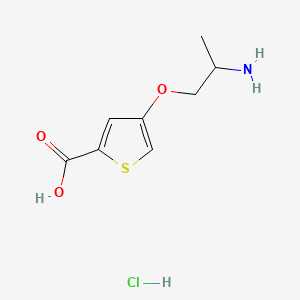
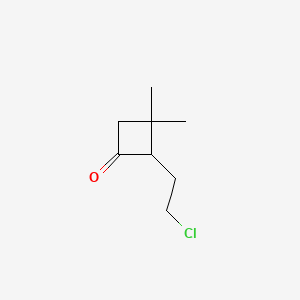
![7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride](/img/structure/B13623594.png)
![1-Azatricyclo[3.3.1.13,7]decan-4-ol](/img/structure/B13623596.png)
![(Benzo[b]thiophen-3-ylmethyl)hydrazine](/img/structure/B13623608.png)
![Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate](/img/structure/B13623609.png)


